2-[2-(Heptylamino)ethoxy]ethanol 2-[2-(Heptylamino)ethoxy]ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18570297
InChI: InChI=1S/C11H25NO2/c1-2-3-4-5-6-7-12-8-10-14-11-9-13/h12-13H,2-11H2,1H3
SMILES:
Molecular Formula: C11H25NO2
Molecular Weight: 203.32 g/mol

2-[2-(Heptylamino)ethoxy]ethanol

CAS No.:

Cat. No.: VC18570297

Molecular Formula: C11H25NO2

Molecular Weight: 203.32 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(Heptylamino)ethoxy]ethanol -

Specification

Molecular Formula C11H25NO2
Molecular Weight 203.32 g/mol
IUPAC Name 2-[2-(heptylamino)ethoxy]ethanol
Standard InChI InChI=1S/C11H25NO2/c1-2-3-4-5-6-7-12-8-10-14-11-9-13/h12-13H,2-11H2,1H3
Standard InChI Key VIPNYVIFJCFTER-UHFFFAOYSA-N
Canonical SMILES CCCCCCCNCCOCCO

Introduction

Chemical Structure and Nomenclature

Structural Analogues

Comparative analysis with structurally similar compounds reveals key trends:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-(2-Dimethylaminoethoxy)ethanol C₆H₁₅NO₂133.19Dimethylamino, ethoxyethanol
2-((2-(Dimethylamino)ethoxy)ethyl)methylaminoethanol C₉H₂₂N₂O₂190.28Dimethylamino, methylamino
2-[2-(Heptylamino)ethoxy]ethanolC₁₁H₂₅NO₂215.32Heptylamino, ethoxyethanol

The extended alkyl chain in 2-[2-(Heptylamino)ethoxy]ethanol enhances lipophilicity compared to dimethylamino analogs, potentially increasing its utility in surfactant applications .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 2-[2-(Heptylamino)ethoxy]ethanol likely follows a two-step ethoxylation and alkylation strategy, analogous to methods used for related amino alcohols :

  • Ethoxylation of Heptylamine:
    Heptylamine reacts with ethylene oxide to form 2-(heptylamino)ethanol:

    C7H15NH2+C2H4OC7H15NH(CH2CH2OH)\text{C}_7\text{H}_{15}\text{NH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_7\text{H}_{15}\text{NH}(\text{CH}_2\text{CH}_2\text{OH})

    This intermediate is then further ethoxylated to attach the second ethoxy group .

  • Catalytic Optimization:
    Industrial-scale production may employ alkaline catalysts (e.g., KOH) or Lewis acids to enhance reaction efficiency, as demonstrated in the synthesis of 2-chloroethoxy-2-ethoxydiethanol .

Process Challenges

  • Side Reactions: Competitive alkylation at multiple amine sites may occur, necessitating precise stoichiometric control .

  • Purification: Distillation under reduced pressure (e.g., 15–20 mmHg) is critical to isolate the target compound from byproducts .

Physicochemical Properties

Predicted Physical Characteristics

Based on structural analogs :

  • Boiling Point: ~250–260°C (extrapolated from dimethylamino analogs with lower molecular weights ).

  • Solubility: Miscible with polar solvents (water, ethanol) and partially soluble in nonpolar solvents (hexane).

  • Density: ~0.95–0.98 g/cm³ at 20°C.

  • Vapor Pressure: <1 Pa at 25°C (similar to long-chain amino alcohols ).

Spectroscopic Data

  • IR Spectroscopy: Expected peaks for O–H (3200–3600 cm⁻¹), N–H (3300 cm⁻¹), and C–O–C (1100 cm⁻¹).

  • NMR:

    • ¹H NMR: δ 1.2–1.6 (m, heptyl CH₂), δ 2.6–3.0 (m, N–CH₂), δ 3.5–3.7 (m, O–CH₂).

    • ¹³C NMR: δ 14–22 (heptyl CH₃), δ 50–60 (N–CH₂), δ 70–75 (O–CH₂) .

Industrial and Research Applications

Surfactants and Emulsifiers

The compound’s amphiphilic nature makes it suitable for:

  • Polymer Stabilization: Enhancing dispersion in polyurethane foams and acrylic coatings .

  • Oil-Water Emulsions: Facilitating phase mixing in lubricants and agrochemical formulations .

Pharmaceutical Intermediates

Amino alcohols are key precursors in drug synthesis. For example, derivatives like macitentan (an endothelin receptor antagonist) rely on structurally similar ethoxyamine backbones for bioactivity .

Corrosion Inhibition

Long-chain amino alcohols demonstrate efficacy as metal corrosion inhibitors in acidic environments, suggesting potential for 2-[2-(Heptylamino)ethoxy]ethanol in industrial maintenance .

Future Research Directions

  • Synthetic Optimization: Developing catalytic systems to minimize byproducts in large-scale production .

  • Biological Studies: Evaluating antimicrobial or anticancer properties, given the bioactivity of amino alcohol derivatives .

  • Green Chemistry: Exploring solvent-free or bio-based synthesis routes to improve sustainability .

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